Cas no 21335-43-3 (chloromethanesulfonamide)
chloromethanesulfonamide Chemical and Physical Properties
Names and Identifiers
-
- Chloromethane sulfonamide
- 1-Chloromethanesulfonamide
- Chloro-methanesulfonamide
- EN300-43754
- DTXSID20175603
- SCHEMBL194030
- MFCD01715460
- LS-09131
- chloromethanesulphonamide
- 21335-43-3
- G22457
- AI3-27846
- DA-29503
- AKOS000282487
- Methanesulfonamide, 1-chloro-
- CS-0216463
- CH4ClNO2S
- SB35391
- Chloromethanesulfonamide
- Chloromethylsulfonamide
- BRN 1811754
- chloromethanesulfonamide
-
- MDL: MFCD01715460
- Inchi: 1S/CH4ClNO2S/c2-1-6(3,4)5/h1H2,(H2,3,4,5)
- InChI Key: AVXHCUKQISJQBN-UHFFFAOYSA-N
- SMILES: ClCS(N)(=O)=O
Computed Properties
- Exact Mass: 128.965
- Monoisotopic Mass: 128.965
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 6
- Rotatable Bond Count: 1
- Complexity: 110
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 68.5A^2
- XLogP3: -0.4
Experimental Properties
- Density: 1.596
- Boiling Point: 279°Cat760mmHg
- Flash Point: 122.5°C
chloromethanesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B423910-25mg |
chloromethanesulfonamide |
21335-43-3 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B423910-50mg |
chloromethanesulfonamide |
21335-43-3 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B423910-250mg |
chloromethanesulfonamide |
21335-43-3 | 250mg |
$ 230.00 | 2022-06-07 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0177-1g |
Chloro-methanesulfonamide |
21335-43-3 | 97% | 1g |
1679.12CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0177-5g |
Chloro-methanesulfonamide |
21335-43-3 | 97% | 5g |
5919.34CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0177-500mg |
Chloro-methanesulfonamide |
21335-43-3 | 97% | 500mg |
1263.58CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0177-250mg |
Chloro-methanesulfonamide |
21335-43-3 | 97% | 250mg |
1060.05CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0177-100mg |
Chloro-methanesulfonamide |
21335-43-3 | 97% | 100mg |
831.08CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0177-50mg |
Chloro-methanesulfonamide |
21335-43-3 | 97% | 50mg |
746.28CNY | 2021-05-08 | |
| Ambeed | A693521-5g |
Chloromethanesulfonamide |
21335-43-3 | 97% | 5g |
$1686.0 | 2024-04-21 |
chloromethanesulfonamide Suppliers
chloromethanesulfonamide Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
Additional information on chloromethanesulfonamide
Chloromethanesulfonamide: A Comprehensive Overview
Chloromethanesulfonamide, also known by its CAS number 21335-43-3, is a chemical compound that has garnered significant attention in various scientific and industrial applications. This compound belongs to the class of sulfonamides, which are widely used in pharmaceuticals, agrochemicals, and other specialized industries. The structure of chloromethanesulfonamide consists of a sulfonamide group (-SO₂NH₂) attached to a chloromethyl group (-CH₂Cl), making it a versatile molecule with unique chemical properties.
The chloromethanesulfonamide molecule exhibits interesting physical and chemical properties due to the presence of both the sulfonamide and chloromethyl groups. The sulfonamide group is known for its stability and ability to form hydrogen bonds, which contributes to its solubility in polar solvents. On the other hand, the chloromethyl group introduces electron-withdrawing effects, enhancing the reactivity of the compound in certain chemical reactions. This combination makes chloromethanesulfonamide a valuable intermediate in organic synthesis.
Recent studies have explored the potential of chloromethanesulfonamide in drug discovery. Researchers have investigated its role as a building block for developing novel pharmaceutical agents, particularly in the field of anti-inflammatory and analgesic drugs. The compound's ability to modulate specific biological pathways has shown promise in preclinical models, although further research is needed to establish its efficacy and safety in human trials.
In addition to its pharmaceutical applications, chloromethanesulfonamide has found utility in agrochemicals. It serves as an intermediate in the synthesis of herbicides and fungicides, where its reactivity and stability are advantageous. For instance, recent advancements in green chemistry have focused on optimizing the synthesis of chloromethanesulfonamide using environmentally friendly methods, such as catalytic hydrogenation or enzymatic processes.
The synthesis of chloromethanesulfonamide typically involves multi-step reactions. One common approach is the reaction of methanesulfonyl chloride with ammonia or an amine derivative. This process can be optimized by adjusting reaction conditions, such as temperature and solvent choice, to enhance yield and purity. Recent studies have also explored alternative synthetic routes using microwave-assisted synthesis or continuous-flow reactors, which offer advantages in terms of reaction speed and scalability.
From an environmental perspective, understanding the fate and behavior of chloromethanesulfonamide in natural systems is crucial. Research has shown that the compound undergoes biodegradation under specific environmental conditions, though its persistence varies depending on factors such as pH and microbial activity. Efforts are ongoing to develop eco-friendly degradation pathways for this compound to minimize its environmental footprint.
In conclusion, chloromethanesulfonamide (CAS 21335-43-3) is a versatile compound with diverse applications across multiple industries. Its unique chemical properties make it an invaluable intermediate in organic synthesis, while ongoing research continues to uncover new potential uses and optimize its production processes. As scientific advancements continue to unfold, chloromethanesulfonamide is poised to play an even more significant role in both academic research and industrial applications.
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